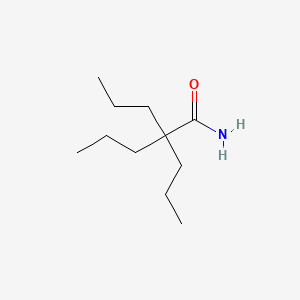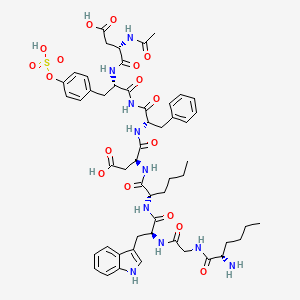
Valdipromide
Übersicht
Beschreibung
Valdipromid ist ein Carboxamid-Derivat der Valproinsäure, das hauptsächlich zur Behandlung von Epilepsie und bestimmten affektiven Störungen eingesetzt wird . Es wird schnell zu Valproinsäure metabolisiert, einem weiteren Antikonvulsivum, aber Valdipromid selbst besitzt auch Antikonvulsiva-Eigenschaften . Valdipromid ist bekannt für seine Fähigkeit, im Vergleich zu Valproinsäure stabilere Plasmaspiegel zu erzeugen, was es möglicherweise effektiver bei der Vorbeugung von Fieberkrämpfen macht .
Wissenschaftliche Forschungsanwendungen
Valdipromid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Valdipromid übt seine Wirkung aus, indem es die Aktivität von Gamma-Aminobuttersäure (GABA) im Gehirn moduliert . Es verstärkt die GABA-vermittelte inhibitorische Neurotransmission, was dazu beiträgt, die neuronale Aktivität zu stabilisieren und Krampfanfälle zu verhindern . Darüber hinaus kann Valdipromid spannungsgesteuerte Ionenkanäle beeinflussen, was zu seinen Antikonvulsiva-Eigenschaften beiträgt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören GABA-Rezeptoren und Ionenkanäle, die eine entscheidende Rolle bei der Aufrechterhaltung des Gleichgewichts zwischen neuronaler Erregung und Hemmung spielen .
Wirkmechanismus
Mode of Action
It is believed to interact with its targets, leading to changes at the cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . These factors can include the physiological environment within the body, as well as external environmental factors.
Safety and Hazards
Vorbereitungsmethoden
Valdipromid wird durch die Reaktion von Valproinsäure mit Ammoniak über ein intermediäres Säurechlorid synthetisiert In seiner reinen Form erscheint Valdipromid als weißes, kristallines Pulver mit einem Schmelzpunkt von 125-126 °C . Industrielle Produktionsverfahren können ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab, mit zusätzlichen Reinigungsschritten, um die Reinheit und Stabilität der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Valdipromid durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Valproinsäure und anderer verwandter Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Valdipromid ähnelt anderen Valproinsäure-Derivaten wie Valproatpivoxil und Valnoctamid . Es ist einzigartig in seiner Fähigkeit, stabilere Plasmaspiegel zu erzeugen und eine potente Hemmung der mikrosomalen Epoxidhydrolase in der Leber zu bewirken . Dies macht es mit bestimmten anderen Medikamenten wie Carbamazepin inkompatibel und kann die Fähigkeit des Körpers beeinflussen, andere Verbindungen zu metabolisieren .
Ähnliche Verbindungen
- Valproatpivoxil
- Valnoctamid
- Carbromid
- Ibrotamid
Die einzigartigen Eigenschaften von Valdipromid und seine schnelle Metabolisierung zu Valproinsäure machen es zu einer wertvollen Verbindung bei der Behandlung von Epilepsie und anderen neurologischen Erkrankungen.
Eigenschaften
IUPAC Name |
2,2-dipropylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLZFZDCOGNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200036 | |
| Record name | Valdipromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-73-1 | |
| Record name | 2,2-Dipropylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valdipromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valdipromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valdipromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALDIPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JAK753213 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682057.png)




